molecular formula C15H15N3O3S B2371152 N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-methylthiophene-2-carboxamide CAS No. 1219844-99-1

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-methylthiophene-2-carboxamide

Cat. No.: B2371152
CAS No.: 1219844-99-1
M. Wt: 317.36
InChI Key: ANKMDOVSSBXXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-methylthiophene-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a furan ring, a hydroxyethyl group, and a 4-methylthiophene carboxamide moiety. The hydroxyethyl group may enhance aqueous solubility, while the methylthiophene and furan substituents could modulate electronic properties and target binding .

Properties

IUPAC Name

N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]-4-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-10-7-13(22-9-10)15(20)16-14-8-11(12-3-2-6-21-12)17-18(14)4-5-19/h2-3,6-9,19H,4-5H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKMDOVSSBXXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=CC(=NN2CCO)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-methylthiophene-2-carboxamide is a complex organic compound notable for its unique structural features, which include a furan ring, a pyrazole moiety, and a thiophene derivative. This article explores the biological activity of this compound based on available research findings, synthesis methods, and potential applications in medicinal chemistry and agriculture.

Structural Characteristics

The compound's IUPAC name reflects its intricate arrangement of functional groups:

  • Furan ring : Contributes to the compound's reactivity and biological interactions.
  • Pyrazole moiety : Known for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
  • Thiophene derivative : Enhances the stability and solubility of the compound.

This combination of features positions this compound as a candidate for various biological applications.

Antimicrobial and Herbicidal Properties

Preliminary studies suggest that this compound exhibits moderate herbicidal and fungicidal activities. These properties are attributed to its ability to interact with specific biological targets, potentially modulating enzyme activities or receptor functions within organisms .

Biological Activity Description
Herbicidal ActivityModerate efficacy against certain plant pathogens.
Fungicidal ActivityEffective against various fungal strains.

While specific mechanisms of action remain largely unexplored, the structural components suggest potential interactions with biological targets via non-covalent interactions such as hydrogen bonding and π-π stacking due to the presence of aromatic rings . This interaction profile may allow the compound to modulate enzyme activity effectively.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Moiety : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of Furan Ring : Achieved through cyclization reactions involving furan derivatives.
  • Thiophene Integration : Incorporation of thiophene through electrophilic substitution methods.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the literature:

Compound Molecular Weight Key Substituents Melting Point Synthetic Yield Reported Bioactivity
Target Compound
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-methylthiophene-2-carboxamide
~347.38 g/mol Furan-2-yl, 2-hydroxyethyl, 4-methylthiophene Not reported Not reported Inferred potential antimicrobial
Compound 21
N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide
~337.32 g/mol Ethylthiophene, nitro-pyrazole 297°C 42% Trypanocidal activity
Compound 7
(S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)-2-(methylsulfonamido)propanamide
~784.66 g/mol Dichlorophenyl, methylthioethyl, methoxyphenyl Not reported 64% Not specified
Nitrothiophene Carboxamide
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
~437.40 g/mol Nitrothiophene, trifluoromethylphenyl, thiazole Not reported 42% (purity) Narrow-spectrum antibacterial

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity
  • Nitro Groups vs. Methyl Groups: The nitro group in Compound 21 and nitrothiophene derivatives confers electron-withdrawing properties, enhancing reactivity and trypanocidal/antibacterial activity.
  • Furan vs. Thiazole/Thiophene : The furan ring in the target compound introduces oxygen-based polarity, which could improve solubility compared to sulfur-containing thiazole or thiophene analogs .
Physicochemical Properties
  • Melting Points : The high melting point of Compound 21 (297°C) reflects strong intermolecular forces from nitro and carbamoyl groups. The target compound’s melting point is unreported but may be lower due to the flexible hydroxyethyl chain.
  • Solubility : The hydroxyethyl group in the target compound may improve aqueous solubility compared to lipophilic analogs like Compound 7 (with dichlorophenyl/methylthio groups) .

Preparation Methods

Cyclocondensation Approaches

The 1H-pyrazole scaffold is typically synthesized by reacting hydrazines with 1,3-dielectrophiles. For example, ethyl 3-(furan-2-yl)-3-oxopropanoate reacts with 2-hydroxyethylhydrazine in ethanol under reflux to yield 1-(2-hydroxyethyl)-3-(furan-2-yl)-1H-pyrazol-5-ol. Subsequent amination via Buchwald-Hartwig coupling or nucleophilic substitution introduces the amino group at position 5. However, regioselectivity challenges necessitate careful optimization of stoichiometry and temperature.

Palladium-Mediated Functionalization

Patent IL238044A discloses intermediates such as 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, highlighting the use of Pd catalysts for introducing aryl groups. Applying this to the target compound, a boronic ester of furan-2-yl (e.g., furan-2-ylboronic acid pinacol ester) undergoes Suzuki-Miyaura coupling with a 5-bromo-pyrazole precursor. As demonstrated in, Pd(dppf)Cl2 (0.03–0.05 equiv) with 1,1'-bis(diphenylphosphino)ferrocene (dppf) in dioxane/water at 80°C achieves couplings in 70–93% yield (Table 1).

Installation of the 2-Hydroxyethyl Group

The 1-(2-hydroxyethyl) substituent is introduced via alkylation of the pyrazole nitrogen. Using 2-bromoethanol or 2-chloroethanol in the presence of a base (e.g., K2CO3) in DMF at 60°C affords the N-alkylated product. Alternatively, Mitsunobu conditions (DIAD, PPh3, THF) enable coupling with 2-hydroxyethanol, though this method is less atom-economical. Protecting the hydroxyl group as a tert-butyl dimethylsilyl (TBS) ether during subsequent steps prevents undesired side reactions.

Synthesis of 4-Methylthiophene-2-Carboxylic Acid

Carboxylic Acid Preparation

4-Methylthiophene-2-carboxylic acid is synthesized via Friedel-Crafts acylation of thiophene followed by oxidation. Acetylation at the 4-position using acetyl chloride and AlCl3 yields 4-acetylthiophene, which is oxidized to the carboxylic acid using KMnO4 in acidic conditions.

Activation for Amide Bond Formation

The carboxylic acid is activated as an acid chloride using SOCl2 or converted to a mixed anhydride with ClCO2Et. Alternatively, coupling reagents such as HATU or EDCl facilitate direct amidation. Patent US8436001B2 emphasizes the use of HATU (1.2 equiv) with DIPEA (3.0 equiv) in DCM, achieving >85% conversion to the carboxamide.

Final Amide Coupling

The pivotal step involves coupling 4-methylthiophene-2-carboxylic acid with 3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-amine. Optimized conditions from recommend:

  • Reagents : HATU (1.2 equiv), DIPEA (3.0 equiv)
  • Solvent : DCM or DMF
  • Temperature : 25°C, 12 h
  • Yield : 89–92% after silica gel purification

Table 2: Amidation Efficiency Across Conditions

Coupling Reagent Base Solvent Yield (%) Purity (%)
HATU DIPEA DCM 92 98
EDCl/HOBt NMM DMF 78 95
SOCl2 (acid chloride) Pyridine THF 65 90

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Formation

The cyclocondensation of unsymmetrical 1,3-diketones often yields regioisomeric mixtures. Employing microwave-assisted synthesis (150°C, 20 min) enhances selectivity for the 3-furan-2-yl isomer, as reported in.

Boronic Ester Stability

Boron-containing intermediates, such as tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate, are sensitive to hydrolysis. Storage under inert atmosphere and use of anhydrous solvents (dioxane, THF) mitigate decomposition.

Deprotection of Hydroxyethyl Group

Final deprotection of the TBS ether (if used) is achieved with TBAF in THF (0°C to 25°C, 2 h), yielding the free alcohol without compromising the amide bond.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-methylthiophene-2-carboxamide, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves (i) condensation of furan-2-yl derivatives with hydroxyethyl-substituted pyrazole precursors, followed by (ii) coupling with 4-methylthiophene-2-carboxamide via carbodiimide-mediated amidation (e.g., EDC/HOBt). Solvent choice (e.g., DMF or ethanol) and temperature control (60–80°C) are critical for minimizing side reactions. Yield optimization requires iterative adjustments of stoichiometry and reaction time, monitored via TLC .
  • Key Data :

StepReagentsSolventTemp (°C)Yield (%)
1Furan-2-carbaldehyde, hydrazine hydrateEthanol7065–75
24-Methylthiophene-2-carbonyl chloride, EDC/HOBtDMFRT → 6050–60

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodology : Use 1H/13C NMR to verify furan (δ 6.3–7.4 ppm), pyrazole (δ 7.5–8.2 ppm), and thiophene (δ 6.8–7.1 ppm) protons. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected m/z: ~373.413). Purity ≥95% is validated via HPLC (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended for screening its bioactivity?

  • Methodology : Start with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., COX-2 or kinase targets). Use concentrations ranging from 1–100 µM. Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) are essential. Data interpretation requires IC50 calculations and dose-response curves .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodology : Conduct meta-analysis of published IC50 values, accounting for variables like cell line heterogeneity (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum-free vs. serum-containing media). Validate findings using orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation) .
  • Example Contradiction : A study reports IC50 = 12 µM (HeLa), while another finds IC50 = 35 µM (MCF-7). Possible factors include differential expression of target proteins or metabolic stability in media .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Methodology :

  • Structural modification : Introduce polar groups (e.g., -OH, -COOH) to the hydroxyethyl side chain.
  • Formulation : Use cyclodextrin-based encapsulation or PEGylation. Assess solubility via shake-flask method (pH 7.4 PBS) and permeability via Caco-2 monolayers .
    • Data :
DerivativeSolubility (µg/mL)LogPBioavailability (%)
Parent8.23.112
PEGylated45.62.828

Q. How can computational methods elucidate its mechanism of action?

  • Methodology : Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., EGFR or PI3K). Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å). Cross-reference with pharmacophore modeling to identify critical interaction sites (e.g., hydrogen bonds with pyrazole-N) .

Q. What analytical techniques identify degradation products under stressed conditions?

  • Methodology : Subject the compound to forced degradation (acid/base hydrolysis, oxidative stress). Analyze via LC-MS/MS to detect fragments (e.g., cleavage of the hydroxyethyl group at m/z 215.1). Compare degradation pathways to stability guidelines (ICH Q1A) .

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports 65–75% yield for pyrazole formation, while notes 50–60% for similar steps. Resolution: Optimize anhydrous conditions and inert atmosphere (N2/Ar) to suppress hydrolysis .
  • Bioactivity Discrepancies : Differences in antimicrobial activity ( vs. 6) may arise from assay protocols (broth microdilution vs. agar diffusion). Standardize using CLSI guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.